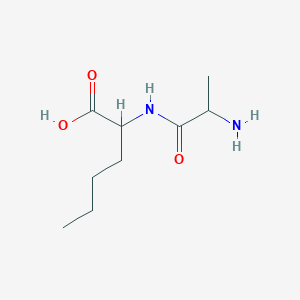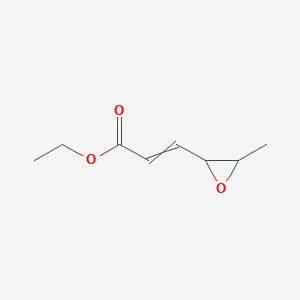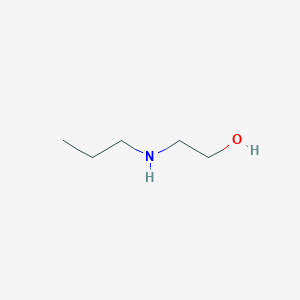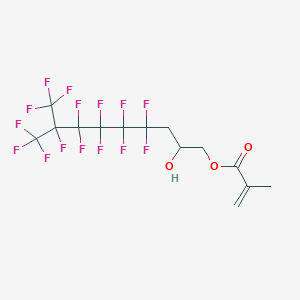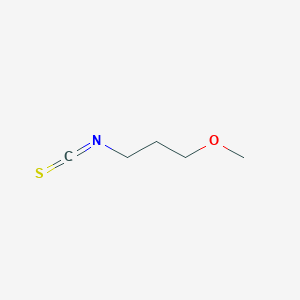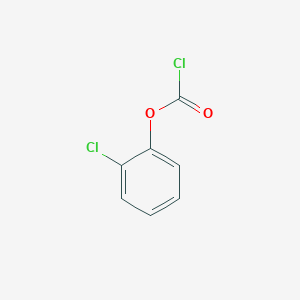
2-Chlorophenyl chloroformate
Übersicht
Beschreibung
2-Chlorophenyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and reactivity of chloroformates in general. For instance, chloroformates are key reagents for synthesizing carbonates and carbamates, as demonstrated in a study where chloroformates were synthesized on-demand using a chloroform solution containing an alcohol . Additionally, chlorophenyl chlorothionoformates have been used as dealkylating agents for tertiary amines .
Synthesis Analysis
The synthesis of chloroformates can be achieved through various methods. One innovative approach is the photo-on-demand in situ synthesis, which involves a chloroform solution containing a primary alkyl alcohol. This method allows for the subsequent one-pot synthesis of carbonates and carbamates . Another related synthesis is the preparation of 2-chloro-5-methylthiophene, which is synthesized from 2-methylthiophene using sulfuryl chloride, indicating the use of chlorinating agents in the synthesis of chlorinated compounds .
Molecular Structure Analysis
While the molecular structure of 2-chlorophenyl chloroformate is not directly provided, studies on related compounds can offer insights. For example, the molecular structures of isomeric 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined using single crystal XRD, highlighting the importance of X-ray diffraction in determining the structure of chlorinated compounds .
Chemical Reactions Analysis
Chloroformates are versatile reagents in chemical reactions. They can be used to synthesize carbonates and carbamates, as shown in the photo-on-demand synthesis study . Additionally, chlorophenyl chlorothionoformates have been shown to react with tertiary amines to produce thiocarbamates and alkyl chlorides, demonstrating their reactivity in dealkylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chlorophenyl chloroformate are not directly discussed, but the properties of related compounds can be inferred. For instance, the adsorption behavior of 2-chlorophenols on colloidal silica was investigated, indicating that chlorophenols can form outer-sphere complexes with silica surfaces and that their adsorption follows first-order kinetics . The photooxidation kinetics of 2-chlorophenol over a TiO2 catalyst were also modeled, suggesting that chlorophenols can undergo photoassisted oxidation .
Wissenschaftliche Forschungsanwendungen
Sonochemical Degradation : 2-Chlorophenol, a derivative of 2-Chlorophenyl chloroformate, has been studied for its degradation under sonochemical conditions. The presence of chlorinated compounds like tetrachloroethylene and chloroform enhances the degradation rate of 2-chlorophenol, with the degree of enhancement varying based on the characteristics of these chlorinated compounds (Lim, Son, Yang, & Khim, 2008).
Organic Synthesis : Chlorophenyl chlorothionoformates, which are closely related to 2-Chlorophenyl chloroformate, are used as dealkylating agents for tertiary amines in organic synthesis. They react with tertiary amines to form thiocarbamates, which can be further processed into secondary amine salts (Heidari & Baradarani, 2006).
Environmental Monitoring : In environmental science, 2-Chlorophenol derivatives are used in the analysis of environmental water samples, particularly for the enrichment and detection of certain pollutants at trace levels. This application is significant for monitoring and managing water quality (Zhou, Ding, Xiao, Liu, & Guo, 2007).
Water Purification : The adsorptive removal of chlorophenol from aqueous solutions is another application, where materials like activated carbon fibers and bituminous shale are used to remove chlorophenol compounds from water, aiding in water purification processes (Singh, Gupta, Ojha, & Rai, 2013; Tütem, Apak, & Ünal, 1998).
Spectrophotometric Analysis : 2-Chlorophenol has been studied for its spectrophotometric detection using innovative methods. This includes using mixed hemimicelle magnetic nanoparticles for sensitive and selective detection, an important technique in chemical analysis (Mukdasai, Butwong, Thomas, Srijaranai, & Srijaranai, 2016).
Catalytic Degradation : The photocatalytic degradation of chlorophenols using doped titanium dioxide under visible light is another key area of research. This process is significant for the treatment of water contaminated with chlorophenols, a class of pollutants (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Safety And Hazards
2-Chlorophenyl chloroformate is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
(2-chlorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENYBFRQSLVMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400441 | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl chloroformate | |
CAS RN |
19358-41-9 | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
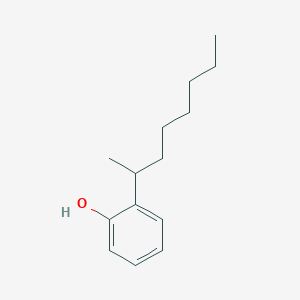
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)
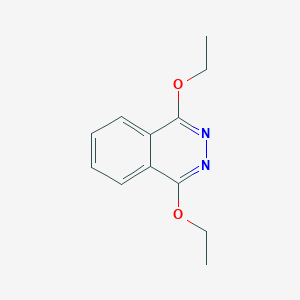
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
